
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a propenoic acid backbone with diethoxyphosphinyl and phenyl groups, making it a valuable intermediate in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- typically involves the esterification of 2-Propenoic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-Propenoic acid and ethyl alcohol.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor functions in biological systems.
Pathways Involved: Influence signaling pathways related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, ethyl ester
- 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
- 2-Propenoic acid, ethenyl ester
Uniqueness
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- stands out due to its unique diethoxyphosphinyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and industrial processes.
Eigenschaften
CAS-Nummer |
53235-77-1 |
|---|---|
Molekularformel |
C15H21O5P |
Molekulargewicht |
312.30 g/mol |
IUPAC-Name |
ethyl 2-diethoxyphosphoryl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H21O5P/c1-4-18-15(16)14(12-13-10-8-7-9-11-13)21(17,19-5-2)20-6-3/h7-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
AFGMDHDZHUKXMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


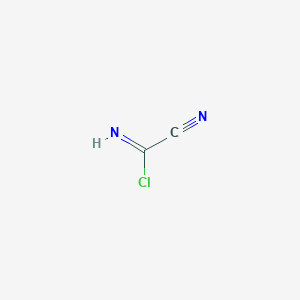
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
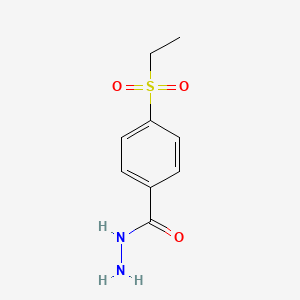
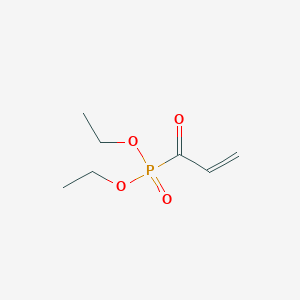
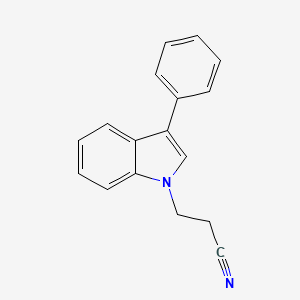
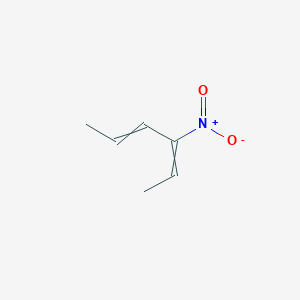
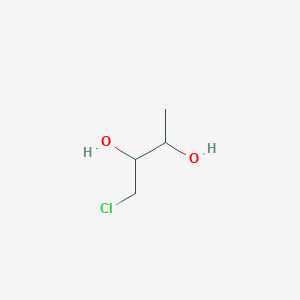
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)

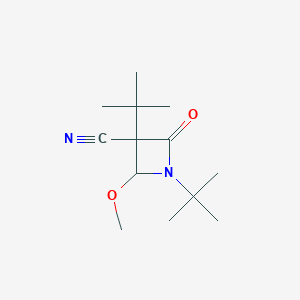
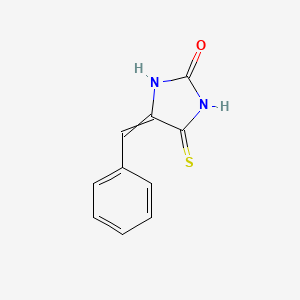
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
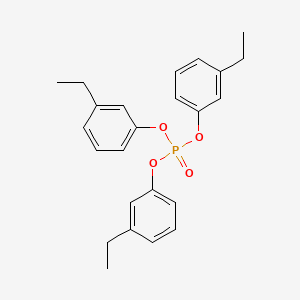
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
